molecular formula C12H13NO3S B2417459 N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-3-carboxamide CAS No. 1798516-24-1

N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-3-carboxamide

Cat. No.: B2417459
CAS No.: 1798516-24-1
M. Wt: 251.3
InChI Key: LKXWOOUQWKMNCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-3-carboxamide (CAS 1798516-24-1) is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It belongs to a class of molecules that combine furan and thiophene rings, two privileged scaffolds known for their wide range of biological activities. The furan nucleus is a component of many synthetic compounds with reported antibacterial, antifungal, anti-inflammatory, and anticancer effects . Similarly, thiophene derivatives are integral to medicinal chemistry, with applications as anticancer agents, antithrombotic drugs, and potent inhibitors of various enzymes . The molecule features a carboxamide linker, a cornerstone of medicinal chemistry that provides a rigid, planar bond capable of both hydrogen bond donation and acceptance, which is crucial for specific interactions with biological targets like proteins and enzymes . This structure makes the compound a versatile building block for the construction of more complex molecules. Recent research highlights the therapeutic potential of similar hybrid structures. For instance, furan-2-carboxamide groups have been combined with other bioactive scaffolds in the design of novel VEGFR-2 inhibitors for cancer research . Furthermore, 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives have been identified as novel non-peptidomimetic inhibitors of the SARS-CoV-2 main protease (M pro ), a key enzyme in the viral life cycle, demonstrating the relevance of the furan-thiophene core in developing antiviral agents . This compound serves as a critical synthetic intermediate or probe molecule for researchers exploring new therapeutic agents in areas such as oncology, virology, and infectious disease. All products are for research use only and are not intended for human or veterinary use.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-15-11(10-3-2-5-16-10)7-13-12(14)9-4-6-17-8-9/h2-6,8,11H,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXWOOUQWKMNCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CSC=C1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-3-carboxamide typically involves the reaction of thiophene-3-carboxylic acid with 2-(furan-2-yl)-2-methoxyethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Formation of epoxides or hydroxylated derivatives

    Reduction: Formation of alcohols or amines

    Substitution: Formation of halogenated or alkylated derivatives

Scientific Research Applications

Medicinal Chemistry

N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-3-carboxamide is being explored as a lead compound in drug development. Its structural characteristics suggest that it may interact with biological targets, making it a candidate for further pharmacological studies.

Potential Therapeutic Targets

  • Anticancer Activity : The compound shows promise against various cancer cell lines, potentially inducing apoptosis and inhibiting cell proliferation.
  • Antimicrobial Properties : Research indicates potential efficacy against bacterial and fungal pathogens, suggesting its use in treating infectious diseases.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to ensure high yields and purity. Techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are employed for characterization.

Synthetic Routes

StepDescription
1Formation of the furan ring through cyclization of appropriate precursors.
2Introduction of the thiophene ring via cross-coupling reactions (e.g., Suzuki coupling).
3Attachment of the carboxamide group through amidation reactions.

Research has indicated that compounds with similar structures exhibit significant biological activities. The mechanisms of action for this compound involve interactions with specific enzymes or receptors.

Case Studies

  • Anticancer Studies : In vitro studies have demonstrated that this compound can induce apoptosis in HepG2 liver cancer cells, leading to increased levels of pro-apoptotic proteins such as Bax.
    Cell LineEffect Observed
    HepG2Induction of apoptosis
    MCF-7Cell cycle arrest in S-phase
  • Antimicrobial Studies : The compound exhibited notable antibacterial activity against E. coli and S. aureus, suggesting its potential as an antibacterial agent.

Industrial Applications

Beyond medicinal chemistry, this compound may find applications in:

  • Material Science : As a building block for the synthesis of advanced materials, including organic semiconductors.
  • Catalysis : Potential use as a catalyst in various chemical reactions due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(furan-2-yl)-2-methoxyethyl)benzamide: Similar structure but with a benzene ring instead of a thiophene ring.

    N-(2-(furan-2-yl)-2-methoxyethyl)pyridine-3-carboxamide: Contains a pyridine ring instead of a thiophene ring.

    N-(2-(furan-2-yl)-2-methoxyethyl)thiophene-2-carboxamide: Similar structure but with the carboxamide group at the 2-position of the thiophene ring.

Uniqueness

N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-3-carboxamide is unique due to the presence of both furan and thiophene rings, which confer distinct electronic and steric properties. This combination allows the compound to participate in a variety of chemical reactions and interact with different biological targets, making it a versatile molecule in research and industrial applications.

Biological Activity

N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-3-carboxamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological mechanisms, and therapeutic applications of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C12H13NO3SC_{12}H_{13}NO_3S, with a molecular weight of approximately 253.30 g/mol. The compound features a unique heterocyclic structure that includes both furan and thiophene rings, as well as a carboxamide functional group. This structural configuration is significant for its biological activity, as it influences the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Furan and Thiophene Rings : These rings are synthesized through cyclization reactions involving appropriate precursors.
  • Carboxamide Formation : The introduction of the carboxamide group is achieved via acylation reactions.
  • Purification and Characterization : Techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are employed to confirm the identity and purity of the compound.

This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. The binding affinity of this compound to these biological targets is influenced by its structural features, which can modulate various biochemical pathways.

Pharmacological Effects

Research indicates that compounds with similar structures often exhibit diverse pharmacological activities, including:

  • Antimicrobial Activity : Studies have shown that thiophene derivatives can possess antibacterial and antifungal properties. For instance, related thiophene carboxamides have been documented to inhibit bacterial growth effectively .
  • Anti-inflammatory Properties : Some studies suggest that thiophene carboxamides may act as inhibitors of enzymes involved in inflammatory pathways, such as IKK-2, which plays a critical role in the NF-kB signaling pathway .

Case Studies and Research Findings

  • Antibacterial Activity : A study highlighted that thiophene derivatives demonstrated significant antibacterial activity against various strains, suggesting that this compound could be a candidate for further development in antimicrobial therapies .
  • Enzyme Inhibition : Research focusing on enzyme inhibition revealed that certain thiophene carboxamides could effectively inhibit IKK-2, indicating potential applications in treating inflammatory diseases .
  • Cytotoxicity Studies : In vitro studies assessing cytotoxicity showed that this compound exhibited low cytotoxicity in various cell lines, which is promising for therapeutic applications .

Data Summary Table

PropertyValue
Molecular FormulaC12H13NO3SC_{12}H_{13}NO_3S
Molecular Weight253.30 g/mol
Biological ActivitiesAntimicrobial, Anti-inflammatory
Synthesized ByMulti-step organic reactions
Characterization TechniquesNMR, HPLC

Q & A

Q. What are the standard synthetic routes for N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-3-carboxamide?

The compound is typically synthesized via the Gewald reaction, which involves a three-component condensation of a ketone, cyanoacetate derivative, and elemental sulfur. For example, a modified Gewald protocol uses ethyl methyl ketone, o-methoxycyanoacetanilide, and diethylamine as a catalyst under reflux conditions in ethanol. Sulfur powder is added to facilitate cyclization, yielding the thiophene core . Crystallization via slow evaporation in isopropyl alcohol ensures purity (>95%) .

Q. How is the molecular structure of this compound characterized in crystallographic studies?

Single-crystal X-ray diffraction (XRD) reveals a monoclinic crystal system (space group P2₁/n) with unit cell parameters a = 8.606 Å, b = 7.519 Å, c = 21.297 Å, and β = 100.6°. Intramolecular hydrogen bonds (N–H⋯O, C–H⋯O) stabilize the conformation, forming pseudo-five- and six-membered rings. These interactions restrict molecular flexibility, which is critical for biological activity .

Q. What analytical techniques are used to confirm purity and identity?

High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) validate structural integrity. For crystallized samples, powder XRD and differential scanning calorimetry (DSC) assess phase purity .

Advanced Research Questions

Q. How do substituents on the aryl amide group influence bioactivity?

Substituent position (ortho vs. para) on the aryl group alters intermolecular interactions. Ortho-substituents (e.g., chloro) reverse amide orientation, enhancing intramolecular hydrogen bonding, while para-substituents favor intermolecular bonds. These modifications impact solubility and receptor binding, as seen in analogs targeting adenosine receptors .

Q. What strategies resolve contradictions in pharmacological data across similar thiophene carboxamides?

Discrepancies in activity (e.g., anti-inflammatory vs. antiviral) often arise from assay conditions or substituent effects. Systematic structure-activity relationship (SAR) studies, combined with molecular docking, can isolate key interactions. For example, replacing the methoxy group with halogens may enhance binding to hydrophobic pockets in enzyme targets .

Q. How can computational modeling predict interactions with biological targets?

Molecular dynamics (MD) simulations and density functional theory (DFT) optimize ligand-receptor binding. For instance, docking studies with adenosine A₁ receptor models highlight the role of the furan-methoxyethyl group in stabilizing allosteric pockets. Pharmacophore mapping further identifies critical hydrogen bond donors/acceptors .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Scaling the Gewald reaction requires strict control of sulfur stoichiometry and temperature to avoid side products like sulfoxides. Chiral HPLC or enzymatic resolution ensures enantiopurity, particularly for analogs with stereocenters .

Q. How do intermolecular interactions in the solid state affect stability and formulation?

Crystal packing analysis reveals π-π stacking between thiophene and furan rings, while hydrogen-bonded dimers enhance thermal stability. These features inform co-crystal engineering to improve solubility for in vivo studies .

Methodological Considerations

Q. What protocols mitigate toxicity risks during handling?

Safety data sheets (SDS) recommend using PPE (gloves, goggles) and working in fume hoods. The compound’s thiocarbonyl group may react with reducing agents, necessitating inert atmospheres for sensitive reactions .

Q. How are stability studies conducted under varying pH and temperature?

Accelerated stability testing (40°C/75% RH) over 4–6 weeks, monitored via HPLC, identifies degradation products (e.g., hydrolysis of the methoxy group). Buffered solutions (pH 1–13) assess pH-dependent stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.